molecular formula C13H11NO2 B2706162 2-Methoxy-5-(pyridin-4-yl)benzaldehyde CAS No. 385802-40-4

2-Methoxy-5-(pyridin-4-yl)benzaldehyde

Cat. No. B2706162
Key on ui cas rn: 385802-40-4
M. Wt: 213.236
InChI Key: OOTSXFWEFCBQQP-UHFFFAOYSA-N
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Patent
US08273747B2

Procedure details

To a 1 L 3-neck RB flask equipped with a N2 inlet, condenser and temperature probe is added 3-formyl-4-methoxyphenylboronic acid P15 (25.62 g, 142.38 mmol), 4-chloropyridine hydrochloride (23.65 g, 157.66 mmol), triphenylphosphine (3.77 g, 14.37 mmol), diethoxymethane (140 mL), and a solution of K2CO3 (2.7M, 150 mL). The yellow slurry is degassed with N2 for 10 minutes and Pd(OAc)2 (840.9 mg, 3.74 mmol) is added. The mixture is heated to 80° C. for 19 h. The layers are separated and the aqueous layer is extracted with EtOAc. The combined organic extracts are concentrated in vacuo and purified by filter chromatography on SiO2 eluting with EtOAc/hexanes (30 to 100%) followed by 3% MeOH/EtOAc, to give 2-methoxy-5-(pyridin-4-yl)benzaldehyde P9 (29.97 g, 99%) as a yellow solid. (L30464-208, 266146). To remove excess palladium 2-methoxy-5-(pyridin-4-yl)benzaldehyde P9 (28.26 g, 132.53 mmol) in EtOAc (500 mL) is treated with N-acetylcysteine (2.22 g, 13.58 mmol) in H2O (100 mL). The mixture is stirred for 4 h diluted with H2O and the layers are separated. The aqueous layer is extracted with EtOAc (5×200 mL) and the combined organic extracts are concentrated in vacuo and filtered through a Magnesol pad to give 2-methoxy-5-(pyridin-4-yl)benzaldehyde P9 (25.33 g, 90%) as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
23.65 g
Type
reactant
Reaction Step Two
Quantity
3.77 g
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
reactant
Reaction Step Four
Quantity
840.9 mg
Type
catalyst
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10])=[O:2].Cl.Cl[C:16]1[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(OCOCC)C>CC([O-])=O.CC([O-])=O.[Pd+2].C([O-])([O-])=O.[K+].[K+]>[CH3:10][O:9][C:8]1[CH:7]=[CH:6][C:5]([C:16]2[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=2)=[CH:4][C:3]=1[CH:1]=[O:2] |f:1.2,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1OC)B(O)O
Step Two
Name
4-chloropyridine hydrochloride
Quantity
23.65 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Step Three
Name
Quantity
3.77 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
140 mL
Type
reactant
Smiles
C(C)OCOCC
Step Five
Name
Quantity
840.9 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 L 3-neck RB flask equipped with a N2 inlet, condenser
CUSTOM
Type
CUSTOM
Details
The yellow slurry is degassed with N2 for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts are concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified
FILTRATION
Type
FILTRATION
Details
by filter chromatography on SiO2 eluting with EtOAc/hexanes (30 to 100%)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=O)C=C(C=C1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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